Phoratoxon

Descripción general

Descripción

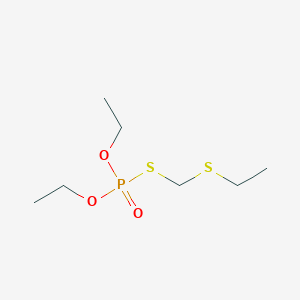

Phoratoxon, also known as this compound, is a useful research compound. Its molecular formula is C7H17O3PS2 and its molecular weight is 244.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Organothiophosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Phoratoxin es citotóxico para las células cancerosas . Esta propiedad ha llevado al uso creciente del muérdago, que contiene Phoratoxin, como un tratamiento natural y holístico para el cáncer .

Propiedades Inmunomoduladoras

Los extractos de muérdago, que contienen Phoratoxin, se han estudiado por sus propiedades inmunomoduladoras . Estas propiedades podrían ser utilizadas potencialmente para el tratamiento de diversas afecciones relacionadas con el sistema inmunitario .

Aplicaciones Cardíacas

Phoratoxin es hemolítico y puede despolarizar las membranas celulares en los músculos cardíaco y esquelético . Esta propiedad podría utilizarse potencialmente en el tratamiento de ciertas afecciones cardíacas .

Propiedades Antidiabéticas

Los extractos de muérdago, que contienen Phoratoxin, se han estudiado por sus propiedades antidiabéticas . Esto podría llevar potencialmente a nuevos tratamientos para la diabetes .

Propiedades Hepatoprotectoras

Los extractos de muérdago se han estudiado por sus propiedades hepatoprotectoras . Phoratoxin, al ser un componente de estos extractos, podría contribuir potencialmente a estas propiedades

Safety and Hazards

Direcciones Futuras

Phoratoxin C showed remarkable toxicity against the solid tumor from breast carcinoma . In a further study, the anticancer effects of other types of American mistletoe, Phoradendron serotinum, on proliferation and apoptosis of human breast cancer cell line were investigated . These findings provide a good base for clinical trials .

Mecanismo De Acción

Target of Action

Phoratoxon, also known as Phorate Oxon, is a potent organophosphate insecticide and acaricide . Its primary target is the enzyme acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is essential for transmitting signals across nerve synapses. By inhibiting acetylcholinesterase, this compound disrupts this process, leading to an accumulation of acetylcholine, which can cause overstimulation of nerves and muscles .

Mode of Action

This compound acts by binding to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine . This results in an excess of acetylcholine in the synaptic cleft, leading to continuous stimulation of the postsynaptic neuron. The overstimulation of the nervous system can lead to a range of symptoms, from twitching and tremors to paralysis and respiratory failure .

Biochemical Pathways

It is known that this compound has a high affinity for phospholipids, suggesting that it may disrupt cell membranes . This disruption could potentially affect a variety of biochemical pathways, particularly those involved in signal transduction and cellular communication.

Result of Action

The primary result of this compound’s action is the overstimulation of the nervous system due to the inhibition of acetylcholinesterase . This can lead to a range of symptoms, including muscle twitching, tremors, paralysis, and in severe cases, respiratory failure . Additionally, this compound’s high affinity for phospholipids suggests that it may disrupt cell membranes, potentially leading to cell damage or death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the toxicity of the plant from which this compound is derived, the American variant of the mistletoe, is dependent on the host tree, as the host tree provides fixed inorganic nitrogen compounds necessary for the mistletoe to synthesize phoratoxins . Furthermore, the state of aggregation of this compound depends on the presence of inorganic phosphate or phospholipids , suggesting that the compound’s action, efficacy, and stability could be influenced by the chemical composition of its environment.

Análisis Bioquímico

Biochemical Properties

Phoratoxon is known to interact with various enzymes, proteins, and other biomolecules . It is an amphipathic molecule, a feature frequently found in membrane-binding proteins . This property allows this compound to bind negatively charged phospholipids, facilitating its role in biochemical reactions .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes . It is known to cause cell leakage and cell lysis by interacting with phospholipids . This property has been utilized in studies for cancer treatment, where this compound lyses cancer cells, aiding in their destruction .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It has a positive membrane binding site that can bind negatively charged phospholipids . This phospholipid binding site is located between the alpha helix and the beta sheet . This interaction can lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This suggests that the compound’s stability and degradation may be influenced by these factors .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in certain metabolic pathways. The main metabolic pathway of this compound in soil, for instance, is the oxidation of this compound to this compound sulfoxide and sulfone

Transport and Distribution

Given its amphipathic nature and ability to bind phospholipids , it is plausible that this compound may interact with certain transporters or binding proteins, influencing its localization or accumulation.

Propiedades

IUPAC Name |

1-[ethoxy(ethylsulfanylmethylsulfanyl)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O3PS2/c1-4-9-11(8,10-5-2)13-7-12-6-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMXFZNGITFNSAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SCSCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4037586 | |

| Record name | Phorate oxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2600-69-3 | |

| Record name | Phorate oxon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2600-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phoratoxon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002600693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phorate oxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHORATOXON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSY09QD27V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

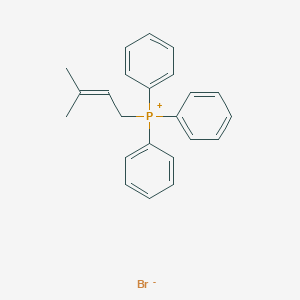

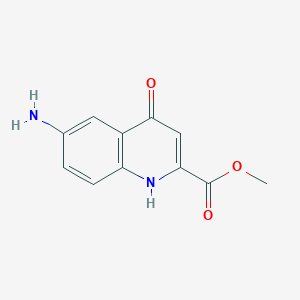

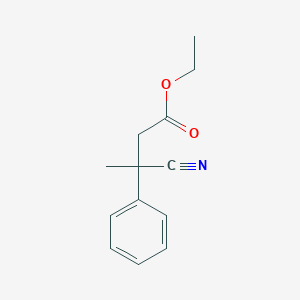

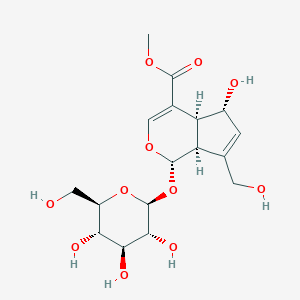

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methoxybenzo[d]thiazol-2-amine](/img/structure/B113687.png)